Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate
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Overview
Description
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate is a chemical compound commonly used in peptide synthesis. It is a derivative of hexanoic acid and features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate typically involves the protection of the amino group of hexanoic acid with the Fmoc group. This can be achieved through the reaction of hexanoic acid with Fmoc chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.
Coupling Reactions: The free amine can then be coupled with other amino acids or peptides using coupling reagents like HATU or EDC.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled in the correct order .
Scientific Research Applications
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Mechanism of Action
The mechanism of action of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the synthesis, the Fmoc group is removed, allowing the free amine to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
- (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
Uniqueness
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate is unique due to its specific structure, which combines the Fmoc protecting group with a hexanoic acid derivative. This combination provides stability and ease of removal, making it highly suitable for peptide synthesis .
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)26-2)23-22(25)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,23,25)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYKCRJYWWRRMU-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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